![molecular formula C19H16N6O2 B2934393 2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894065-48-6](/img/structure/B2934393.png)
2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring . This type of compound is often found in pharmaceutical drugs due to its ability to interact with biological receptors with high affinity . They are known for their antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, which is a part of the compound , is well-studied . They are stable compounds and difficult to cleave. They exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,2,4-triazoles are known to participate in a variety of reactions. For instance, they can react with α and β bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .科学的研究の応用
Antifungal Applications
Triazoles, including the compound , have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of toxic methylated sterol intermediates and cell death .
Anticancer Properties
Research has indicated that certain triazole derivatives exhibit selectivity against cancer cell lines. The presence of the triazole ring can interfere with the proliferation of cancer cells, making it a potential candidate for anticancer drug development .
Antiviral Activity
The triazole nucleus has shown promise in the development of antiviral drugs. Its ability to mimic nucleosides allows it to interfere with viral replication processes, offering a pathway for the treatment of viral infections .
Anti-inflammatory and Analgesic Effects
Triazole compounds have been reported to possess anti-inflammatory and analgesic properties. They can modulate the inflammatory response and reduce pain through various mechanisms, including the inhibition of cyclooxygenase enzymes .
Antihypertensive and Cardiovascular Applications
Some triazole derivatives have been found to act as antihypertensive agents by affecting the renin-angiotensin system or by acting as calcium channel blockers. This makes them valuable in the management of hypertension and related cardiovascular disorders .
Antidiabetic Activity
The structural flexibility of triazole allows for the design of compounds that can interact with diabetic targets. Triazole derivatives have been explored for their potential to act as antidiabetic agents, possibly through the modulation of insulin signaling pathways .
作用機序
Mode of Action
It is known that compounds with similar structures, such as triazole derivatives, can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cdk2/cyclin a2 pathway, which is involved in cell cycle regulation .
Result of Action
Compounds with similar structures have been found to inhibit the growth of various cell lines, indicating potential cytotoxic activities .
将来の方向性
特性
IUPAC Name |
2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-27-12-18(26)21-15-4-2-13(3-5-15)16-6-7-17-22-23-19(25(17)24-16)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUVRPRZTXNIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)
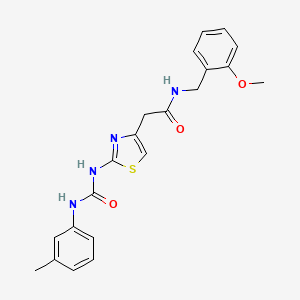
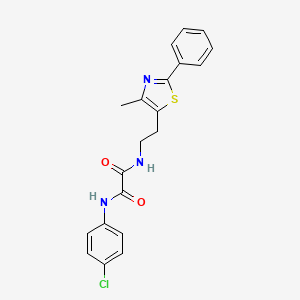
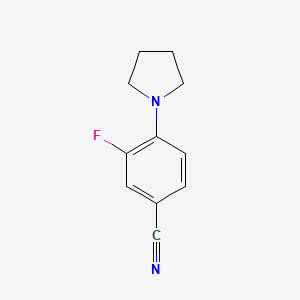
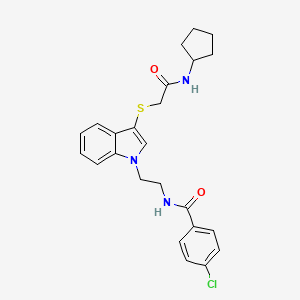
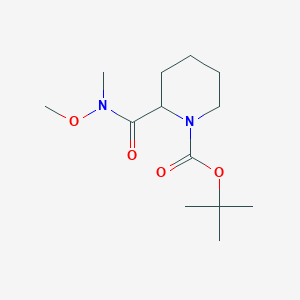
![7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2934322.png)
![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2934329.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)